molecular formula C18H20ClF2NO B4165892 N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide

N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide

Cat. No.: B4165892
M. Wt: 339.8 g/mol
InChI Key: MOCLIXJDRRLQEG-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide is an organic compound characterized by its unique adamantyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Benzamide Moiety: The adamantyl intermediate is then reacted with 2-chloro-5,6-difluoro-3-methylbenzoic acid to form the benzamide structure. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a rigid and bulky structure that can enhance binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-2-chlorobenzamide: Lacks the fluorine and methyl groups, which may affect its chemical properties and biological activity.

    N-1-adamantyl-2,5-dichlorobenzamide: Contains an additional chlorine atom, which can influence its reactivity and interactions.

    N-1-adamantyl-2-fluoro-3-methylbenzamide: Similar structure but with different halogenation, affecting its chemical behavior.

Uniqueness

N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide is unique due to the presence of both chlorine and fluorine atoms, along with the adamantyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

N-(1-adamantyl)-2-chloro-5,6-difluoro-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF2NO/c1-9-2-13(20)16(21)14(15(9)19)17(23)22-18-6-10-3-11(7-18)5-12(4-10)8-18/h2,10-12H,3-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCLIXJDRRLQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)NC23CC4CC(C2)CC(C4)C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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